7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe molecular formula of this compound is C8H11N5OS, and it has a molecular weight of 225.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with propylthiol and a suitable aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazolopyrimidine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
7-amino-2-propylsulfanyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5OS/c1-2-3-15-8-11-7-10-6(14)4-5(9)13(7)12-8/h4H,2-3,9H2,1H3,(H,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMQYWZWQJDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN2C(=CC(=O)NC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.